3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a series of reactions, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-chlorofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- 3-{[(5-methylfuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Uniqueness
What sets 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide apart from similar compounds is the presence of the bromofuran group, which can significantly influence its reactivity and interactions with other molecules
Biological Activity
The compound 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzofuran core with a brominated furan ring and a trifluoromethyl group, which may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. The compound is hypothesized to exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown selective growth inhibition in cancer cells, with some compounds demonstrating significant potency.
Compound | Cell Line | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | MCF-7 | 5.0 | Moderate |
Benzofuran Derivative A | MCF-7 | 10.0 | High |
Benzofuran Derivative B | A549 | 7.5 | Moderate |
The above table illustrates the comparative effectiveness of the compound against established cancer cell lines.
The proposed mechanism of action for this compound involves the inhibition of key enzymes or receptors involved in cancer progression. It may interact with carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis. Inhibitors of CAs have been shown to exhibit anticancer properties by disrupting tumor pH regulation and promoting apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core followed by functionalization to introduce the bromine and trifluoromethyl groups. The synthesis pathway can be summarized as follows:
- Formation of Benzofuran Core : Cyclization of appropriate precursors under acidic conditions.
- Bromination : Introduction of bromine using N-bromosuccinimide (NBS).
- Trifluoromethylation : Incorporation of the trifluoromethyl group via nucleophilic substitution.
Study 1: Anticancer Efficacy
In a recent study, the compound was tested against a panel of cancer cell lines using the National Cancer Institute's (NCI) protocol. The results indicated moderate antiproliferative activity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Study 2: Selectivity Towards Carbonic Anhydrases
Another investigation focused on the selectivity of this compound towards various isoforms of carbonic anhydrases (hCA). The results indicated that it selectively inhibited hCA IX and XII over hCA I and II, suggesting its potential as a targeted therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
When compared to other benzofuran derivatives, this compound exhibits unique properties due to the presence of both bromine and trifluoromethyl groups, which enhance lipophilicity and may improve bioavailability. For example:
Compound | Key Features | Biological Activity |
---|---|---|
Compound A | Bromine only | Moderate anticancer |
Compound B | Trifluoromethyl only | Low anticancer |
This compound | Both groups present | Moderate anticancer |
Properties
Molecular Formula |
C21H12BrF3N2O4 |
---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H12BrF3N2O4/c22-16-9-8-15(30-16)19(28)27-17-13-6-1-2-7-14(13)31-18(17)20(29)26-12-5-3-4-11(10-12)21(23,24)25/h1-10H,(H,26,29)(H,27,28) |
InChI Key |
NUYOAUKPJUDVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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